molecular formula C10H11NO2 B13610342 1,4-Dimethyl-2-(2-nitroethenyl)benzene

1,4-Dimethyl-2-(2-nitroethenyl)benzene

Cat. No.: B13610342
M. Wt: 177.20 g/mol
InChI Key: XWLBANLDXLJDFZ-AATRIKPKSA-N
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Description

1,4-Dimethyl-2-(2-nitroethenyl)benzene is an aromatic compound featuring a benzene ring substituted with two methyl groups at the 1- and 4-positions and a nitroethenyl group at the 2-position.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1,4-dimethyl-2-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H11NO2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3/b6-5+

InChI Key

XWLBANLDXLJDFZ-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Nitroethenylbenzenes

The synthesis of nitroethenyl-substituted benzenes, including this compound, typically relies on the formation of the nitroalkene side chain via condensation reactions such as the Henry (nitroaldol) reaction or related condensation of aromatic aldehydes with nitroalkane derivatives. The key challenge is the selective introduction of the nitroethenyl group at the desired aromatic position, which is influenced by the directing effects of substituents like methyl groups.

Henry Condensation Route

A prominent method for synthesizing 2-nitroethenyl-substituted aromatic compounds involves the Henry condensation of aromatic aldehydes with nitroalkanes or chloronitromethane under amine catalysis, yielding (Z)- or (E)-2-aryl-1-nitroethenes with good selectivity and yields.

  • Catalysts: Primary amines such as n-amylamine or ethylenediamine have been used effectively as catalysts to promote the condensation reaction, improving yields and stereoselectivity.

  • Reaction Conditions: Typically conducted in polar solvents at room temperature or mild heating, the reaction proceeds with high conversion rates. Optimization of catalyst loading and reaction time is critical to maximize yield.

  • Yields: For related compounds, yields of up to 84% have been reported using n-amylamine catalysis.

  • Example: The synthesis of (Z)-4-dimethylamino-1-chloro-1-nitroethene was achieved via this route, demonstrating the applicability of the method to substituted aromatic systems analogous to this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield (%) Notes
Henry Condensation Aromatic aldehyde, nitroalkane, n-amylamine Mild heating, polar solvent ~84 High yield, stereoselective (Z-isomer favored)
Electrophilic Nitration + Condensation Methylbenzene derivative, nitrating agents, nitroalkane Controlled nitration, then condensation Variable Requires multistep synthesis; regioselectivity critical
Organocatalytic Benzannulation 1,3-dicarbonyls, diphenylphosphoric acid, air 100°C in DCE solvent 56–95 Eco-friendly, versatile for polysubstituted arenes

Analytical and Characterization Data

  • NMR Spectroscopy: Both ^1H and ^13C NMR are used to confirm the structure, with characteristic signals for the nitroethenyl protons and methyl substituents on the benzene ring.

  • Infrared (IR) Spectroscopy: The nitro group exhibits strong absorption bands typically around 1520–1550 cm^-1 and 1340–1380 cm^-1, confirming its presence.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular formula, with fragmentation patterns supporting the substitution pattern.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity and isomeric composition, especially for (Z)/(E) isomers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidized products depending on the conditions.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1,4-Dimethyl-2-(2-nitroethenyl)benzene C₁₀H₁₁NO₂ ~177.2 (calculated) 1,4-dimethyl; 2-nitroethenyl Expected high reactivity due to nitroethenyl group; moderate polarity
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene C₁₀H₁₀N₂O₆ 254.20 1,4-dimethoxy; 2-nitroethenyl Higher polarity (due to methoxy groups); boiling point: 533.6±50.0 °C (predicted)
2-Methyl-1,4-dinitrobenzene C₇H₆N₂O₄ 182.14 2-methyl; 1,4-dinitro Explosive potential (common in dinitrotoluene analogs); used in dye synthesis
1,4-Dimethyl-2,5-diethylbenzene C₁₂H₁₈ 162.27 1,4-dimethyl; 2,5-diethyl Hydrophobic; lower reactivity (no electron-withdrawing groups)
1,4-Dimethyl-2-(1-phenylethyl)benzene C₁₆H₁₈ 210.32 1,4-dimethyl; 2-(1-phenylethyl) No mutagenicity observed in Ames tests; bio-magnification rate: 0.02% in mice

Research Findings and Data Gaps

  • Thermal Stability : Predicted boiling points for analogs (e.g., 533.6±50.0 °C for 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene) suggest moderate thermal stability, but experimental data for the target compound are lacking .
  • Regulatory Status : Compounds like 2-Methyl-1,4-dinitrobenzene are regulated under hazardous material guidelines (e.g., UN classifications), whereas nitroethenyl derivatives may fall under general aromatic nitro compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-dimethyl-2-(2-nitroethenyl)benzene, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nitroethenylation via condensation reactions. For example, sulfide intermediates (e.g., 1,4-dimethyl-2-thiomethylbenzene) can undergo oxidation with hydrogen peroxide in glacial acetic acid to introduce nitro groups . Optimization requires monitoring reaction temperature (e.g., 0–25°C), stoichiometry of oxidizing agents, and purification via column chromatography. Yield improvements (e.g., 86% in similar syntheses) are achieved by controlling reagent addition rates and solvent polarity .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Use 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, nitroethenyl protons as doublets near δ 7.5–8.0 ppm).
  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For derivatives like 1,4-dimethyl-2-styrylbenzene, monoclinic crystal systems (space group P2₁/c) with bond lengths (e.g., C=C: ~1.34 Å) and torsion angles (~180° for nitroethenyl groups) are typical .

Q. What safety protocols are critical for handling nitroethenyl-substituted aromatic compounds?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to nitrobenzene derivatives).
  • Avoid prolonged skin contact; store at +4°C in airtight containers to prevent degradation .
  • Toxicity data for analogs (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard, but always prioritize risk assessments .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,4-dimethyl and nitroethenyl groups influence the compound’s supramolecular interactions?

  • Analysis :

  • Steric effects : The 1,4-dimethyl groups restrict rotational freedom, favoring planar conformations. This enhances π-π stacking (observed in analogs with interplanar distances of ~3.5 Å) .
  • Electronic effects : The electron-withdrawing nitroethenyl group polarizes the aromatic ring, increasing dipole moments (e.g., ~4.5 D in derivatives) and stabilizing charge-transfer complexes with electron-rich partners .

Q. What computational strategies are effective for predicting the non-linear optical (NLO) properties of this compound?

  • Methodology :

  • Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate hyperpolarizability (β). Nitroethenyl groups typically enhance β values (>50 × 10⁻³⁰ esu) due to charge asymmetry .
  • Molecular dynamics simulations can model solvent effects (e.g., acetonitrile) on NLO response .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved during structural validation?

  • Troubleshooting :

  • Compare experimental 1H^1H NMR coupling constants (e.g., J = 12–16 Hz for trans-nitroethenyl protons) with DFT-predicted values.
  • Re-examine crystal packing via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) that may distort spectral data .

Q. What bioactivity screening approaches are suitable for evaluating antimicrobial or anticancer potential?

  • Protocols :

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and E. coli. Nitro groups often confer activity (MIC ~50 µg/mL in analogs) via redox cycling .
  • Anticancer assays : Perform MTT tests on HeLa or MCF-7 cells. Derivatives with nitroethenyl moieties show IC₅₀ values ~20 µM, likely through ROS generation .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/ParametersReference
1H^1H NMRδ 2.3 ppm (s, 6H, CH₃), δ 7.5–8.0 ppm (d, 2H, CH=CH)
13C^13C NMRδ 21.5 (CH₃), 125–140 (aromatic C), 150 (NO₂)
XRDSpace group P2₁/c, Z = 4, R-factor < 0.05

Table 2 : Computational Parameters for NLO Property Prediction

ParameterValue/Basis SetOutcome
Basis Set6-311+G(d,p)Accurate electron density
Hyperpolarizability (β)>50 × 10⁻³⁰ esuHigh NLO response
Solvent ModelPCM (acetonitrile)Enhanced β in polar media

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